Ethyl 2-methyl-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2. It is an ethyl ester derivative of 2-methyl-4,4,4-trifluorobutyric acid. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Researchers use it to develop pharmaceuticals with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-methyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluorobutyrate: Similar in structure but lacks the methyl group at the 2-position.
Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate: Contains an additional keto group.
Ethyl 4,4,4-trifluoro-2-butynoate: Features a triple bond in the carbon chain.
Uniqueness
Ethyl 2-methyl-4,4,4-trifluorobutyrate is unique due to the presence of both the ethyl ester and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-76-6 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136564-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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